Profiling 3-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide: Structural Dynamics, Physicochemical Properties, and Scaffold Utility in Drug Discovery
Profiling 3-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide: Structural Dynamics, Physicochemical Properties, and Scaffold Utility in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the rational selection of molecular scaffolds dictates the success of downstream lead optimization. 3-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide (CAS: 891038-32-7) represents a highly versatile, privileged building block. Characterized by its distinct m-aminoaniline core, a stable sulfonamide linker, and a lipophilic N-cyclohexyl-N-methyl tail, this compound offers a precise balance of hydrogen-bonding capacity and hydrophobic bulk.
This technical guide provides an in-depth analysis of its physicochemical properties, establishes a self-validating synthetic methodology, and maps its pharmacophoric utility for targeted drug discovery, particularly in the realm of metalloenzyme and kinase inhibition.
Structural Chemistry & Molecular Topology
The structural architecture of 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide (SMILES: O=S(C1=CC=CC(N)=C1)(N(C2CCCCC2)C)=O) is defined by three functional domains, each contributing specific thermodynamic advantages during target binding:
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The m-Aminoaniline Core: The primary amine acts as both a hydrogen-bond donor and acceptor. In kinase inhibitor design, this moiety is frequently utilized to anchor the molecule to the ATP-binding hinge region.
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The Sulfonamide Linker: Featuring a strong dipole moment, the O=S=O group is a classic zinc-binding pharmacophore, making it highly relevant for metalloenzyme targeting [2].
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The N-Cyclohexyl-N-methyl Tail: This bulky, non-planar aliphatic ring introduces significant lipophilicity and steric volume, driving occupancy in hydrophobic sub-pockets and increasing the overall entropic favorability of binding through the displacement of ordered water molecules.
Physicochemical Profiling
To predict the pharmacokinetic viability of this scaffold, we must evaluate its physicochemical parameters against standard drug-likeness metrics (e.g., Lipinski's Rule of Five and Veber's Rules). The data below demonstrates that the compound exists in an optimal "lead-like" chemical space.
Table 1: Physicochemical Properties and Drug Design Implications
| Property | Value | Implication for Drug Design |
| Molecular Weight | 268.38 g/mol | Optimal for fragment-based or lead-like screening; allows room for structural elaboration. |
| LogP (Estimated) | ~2.8 | Perfectly balances aqueous solubility with lipid membrane permeability. |
| Topological Polar Surface Area (TPSA) | 71.7 Ų | Excellent for oral bioavailability (<140 Ų); restricts passive blood-brain barrier (BBB) crossing (<90 Ų is typically required for CNS, but 71.7 Ų sits on the borderline, allowing tunable CNS penetrance). |
| H-Bond Donors | 1 (-NH₂) | Provides directional binding without an excessive desolvation penalty. |
| H-Bond Acceptors | 4 (O, O, N, N) | Facilitates robust interactions with target active site residues. |
| Rotatable Bonds | 3 | Low conformational entropy penalty upon target binding, ensuring high ligand efficiency. |
Synthetic Methodology & Validation Logic
The synthesis of 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide requires a highly controlled, two-step protocol designed to prevent over-reduction and side-product formation. The workflow relies on a self-validating logic where the completion of each step is analytically confirmed before progression.
Step 1: Sulfonamidation
Objective: Couple 3-nitrobenzenesulfonyl chloride with N-methylcyclohexanamine.
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Protocol: Dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C. Dropwise, add N-methylcyclohexanamine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Stir for 2 hours, allowing the reaction to warm to room temperature.
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Causality of Reagents: DIPEA is selected over weaker bases because its steric bulk makes it non-nucleophilic. It efficiently scavenges the HCl byproduct, driving the reaction forward without competing with the amine for the electrophilic sulfonyl chloride.
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Validation: Monitor via TLC (Hexane/EtOAc 7:3). Quench with water, extract with DCM, and purify via silica gel chromatography to isolate the intermediate.
Step 2: Catalytic Hydrogenation (Nitro Reduction)
Objective: Reduce the m-nitro group to the target m-amino group.
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Protocol: Dissolve the purified intermediate in methanol. Add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight). Purge the reaction vessel with nitrogen, then introduce hydrogen gas ( H2 ) via a balloon. Stir vigorously at room temperature for 3-4 hours. Filter through a Celite pad to remove the catalyst and concentrate under reduced pressure.
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Causality of Reagents: Catalytic hydrogenation using Pd/C is chosen over dissolving metal reductions (e.g., Fe/HCl or SnCl2) for three reasons: (1) It operates under mild, neutral conditions, preventing the theoretical acid-catalyzed hydrolysis of the sulfonamide bond; (2) It avoids the generation of heavy metal waste; (3) It ensures rapid, quantitative conversion without the risk of stalling at the hydroxylamine intermediate [1] [3].
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Validation: Perform LC-MS to confirm the mass shift from the nitro intermediate ( [M+H]+ = 299.1) to the target amine ( [M+H]+ = 269.1). Use 1H -NMR to confirm the disappearance of downfield nitro-aromatic protons and the appearance of the broad singlet corresponding to the −NH2 protons.
Fig 1. Synthetic workflow and analytical validation logic for CAS 891038-32-7.
Pharmacological Utility & Target Space
The structural motifs of 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide make it an ideal starting point for target-directed drug discovery.
Carbonic Anhydrase (CA) Inhibition: Benzenesulfonamides are the most prominent class of Carbonic Anhydrase inhibitors. The sulfonamide group coordinates directly with the catalytic Zn2+ ion in the active site of CA isoforms (e.g., hCA I, II, IX, and XII) [2]. The N-cyclohexyl-N-methyl tail is uniquely positioned to interact with the hydrophobic half of the CA active site, potentially offering isoform selectivity against tumor-associated hCA IX, which is a major target in hypoxic cancer therapies.
Kinase Inhibition: Alternatively, by utilizing the primary aniline as a nucleophile in downstream synthesis (e.g., coupling with a pyrimidine or quinoline core), this scaffold can be integrated into kinase inhibitors. The sulfonamide tail would then project into the solvent-exposed channel, improving the compound's aqueous solubility and pharmacokinetic profile.
Fig 2. Pharmacophore mapping of functional groups to putative biological targets.
References
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Bozdag, M., Supuran, C. T., et al. "Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors." Metabolites, 2018, 8(2), 37. URL:[Link]
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Common Organic Chemistry. "Nitro Reduction - Common Conditions: Catalytic Hydrogenation with Palladium on Carbon." Common Organic Chemistry Protocols. URL:[Link]
